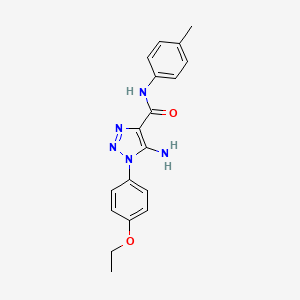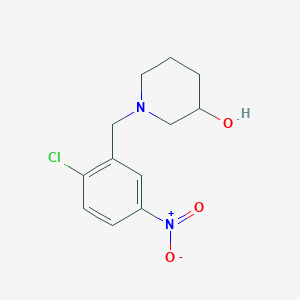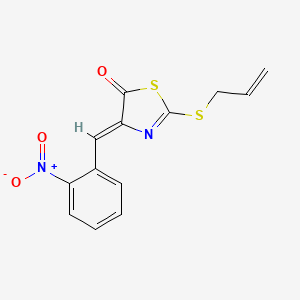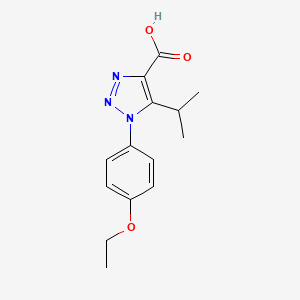
5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained considerable attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of triazole derivatives, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins involved in cellular processes. For example, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits a range of biochemical and physiological effects. For example, the compound has been found to reduce inflammation by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide for lab experiments is its diverse biological activities. This makes it a valuable tool for studying various cellular processes and developing new therapeutic agents. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These factors need to be taken into consideration when designing experiments using this compound.
将来の方向性
There are several future directions for research on 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of new therapeutic agents based on the compound's biological activities. For example, the compound has been found to exhibit promising anticancer activity, and further studies are needed to explore its potential as a cancer treatment. Another area of interest is the development of new diagnostic tools based on the compound's ability to selectively bind to cancer cells. Finally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields of medicine.
合成法
The synthesis of 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a multi-step process that involves the use of various chemical reagents. The first step involves the reaction of 4-ethoxyphenyl isocyanate with 4-methylphenylhydrazine to form 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole. This intermediate is then reacted with ethyl chloroformate to form 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester. The final step involves the reaction of the ethyl ester with ammonia to form 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.
科学的研究の応用
5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. The compound has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.
特性
IUPAC Name |
5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-15-10-8-14(9-11-15)23-17(19)16(21-22-23)18(24)20-13-6-4-12(2)5-7-13/h4-11H,3,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUIIACTFJMHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085149.png)
![methyl 4-(4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5085164.png)
![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B5085172.png)




![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5085237.png)
![2-(5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5085244.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5085251.png)
![ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5085254.png)

![4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5085264.png)
![1-(3-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5085273.png)